molecular formula C27H42N4O6S B12055612 endo-BCN-PEG2-Biotin

endo-BCN-PEG2-Biotin

Cat. No.: B12055612
M. Wt: 550.7 g/mol
InChI Key: ZYDQEEHFKLOZCS-QEVNRUMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Endo-BCN-PEG2-Biotin is synthesized through a series of chemical reactions involving the conjugation of biotin with a polyethylene glycol (PEG) spacer and a bicyclo[6.1.0]nonyne (BCN) group. The PEG2 spacer provides flexibility and solubility to the molecule, making it useful for a wide range of bioconjugation applications . The synthetic route typically involves the following steps:

  • Activation of biotin with a suitable reagent.
  • Conjugation of the activated biotin with PEG2.
  • Introduction of the BCN group to the PEG2-biotin conjugate.

Industrial production methods involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of endo-BCN-PEG2-Biotin involves the high-affinity binding of the biotin moiety to streptavidin or avidin proteins. This binding allows for the specific detection or purification of target molecules. The BCN group enables copper-free click chemistry reactions with azide-tagged molecules, forming stable triazole linkages .

Comparison with Similar Compounds

Endo-BCN-PEG2-Biotin is unique due to its combination of a biotin moiety, a PEG2 spacer, and a BCN group. Similar compounds include:

These compounds share similar applications but differ in their specific functional groups and spacer lengths, which can affect their solubility, reactivity, and binding properties.

Properties

Molecular Formula

C27H42N4O6S

Molecular Weight

550.7 g/mol

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C27H42N4O6S/c32-24(10-6-5-9-23-25-22(18-38-23)30-26(33)31-25)28-11-13-35-15-16-36-14-12-29-27(34)37-17-21-19-7-3-1-2-4-8-20(19)21/h19-23,25H,3-18H2,(H,28,32)(H,29,34)(H2,30,31,33)/t19-,20+,21?,22-,23-,25-/m0/s1

InChI Key

ZYDQEEHFKLOZCS-QEVNRUMKSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)CCC#C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.